

Angeloylbinankadsurin A: A Technical Overview of An Elusive Lignan

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Compound of Interest

Compound Name: Angeloylbinankadsurin A

Cat. No.: B15596643

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For Researchers, Scientists, and Drug Development Professionals

Angeloylbinankadsurin A, a member of the lignanoid class of natural products, presents a compelling yet enigmatic profile for the scientific community. Despite its identification and basic chemical characterization, a comprehensive public repository of its physicochemical properties, detailed spectroscopic data, and specific biological activities remains largely unavailable. This guide synthesizes the known information for **Angeloylbinankadsurin A** and outlines the general experimental methodologies typically employed for the characterization of such compounds, providing a framework for future research and development efforts.

Core Chemical Properties

Initial characterization of **Angeloylbinankadsurin A** has established its fundamental molecular attributes. This information serves as the cornerstone for any further investigation into its chemical behavior and potential applications.

Property	Value
CAS Number	77165-80-1
Chemical Formula	C ₂₇ H ₃₂ O ₈
Molecular Weight	484.54 g/mol
Structure Type	Lignanoid

This data is foundational for all subsequent analytical and experimental work.

Characterization and Spectroscopic Analysis: A Methodological Approach

While specific experimental data for **Angeloylbinankadsurin A** is not readily available in public databases, the following sections outline the standard protocols used to fully characterize a natural product of this class. These methodologies are essential for confirming its structure, determining its purity, and understanding its chemical properties.

Table 2: Spectroscopic Data (Hypothetical Data for Illustrative Purposes)

The following table illustrates the type of data that would be generated through spectroscopic analysis. Note: The values presented here are hypothetical and are intended to serve as a template for the presentation of actual experimental data.

Technique	Parameter	Observed Values (Hypothetical)
^1H NMR	Chemical Shift (δ)	e.g., 7.0-8.0 ppm (aromatic protons), 3.5-4.5 ppm (methine protons), 1.0-2.0 ppm (methyl protons)
^{13}C NMR	Chemical Shift (δ)	e.g., 160-170 ppm (carbonyl carbons), 120-140 ppm (aromatic carbons), 60-80 ppm (oxygenated carbons)
Infrared (IR)	Wavenumber (cm^{-1})	e.g., $\sim 3400\text{ cm}^{-1}$ (O-H stretch), $\sim 1730\text{ cm}^{-1}$ (C=O stretch, ester), $\sim 1600\text{ cm}^{-1}$ (C=C stretch, aromatic)
Mass Spec.	m/z	e.g., 484.21 $[\text{M}]^+$, and other significant fragment ions

Experimental Protocols

1. Isolation and Purification:

The isolation of **Angeloylbinankadsurin A** would typically involve extraction from a plant source, likely from the Kadsura genus, followed by a series of chromatographic separations.



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Caption: A generalized workflow for the isolation and purification of a natural product like **Angeloylbinankadsurin A**.

2. Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$). 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for complete structural assignment.
- **Infrared (IR) Spectroscopy:** An IR spectrum would be obtained using an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), likely using ESI or APCI ionization, would be employed to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments would provide information about the fragmentation pattern, aiding in structural elucidation.

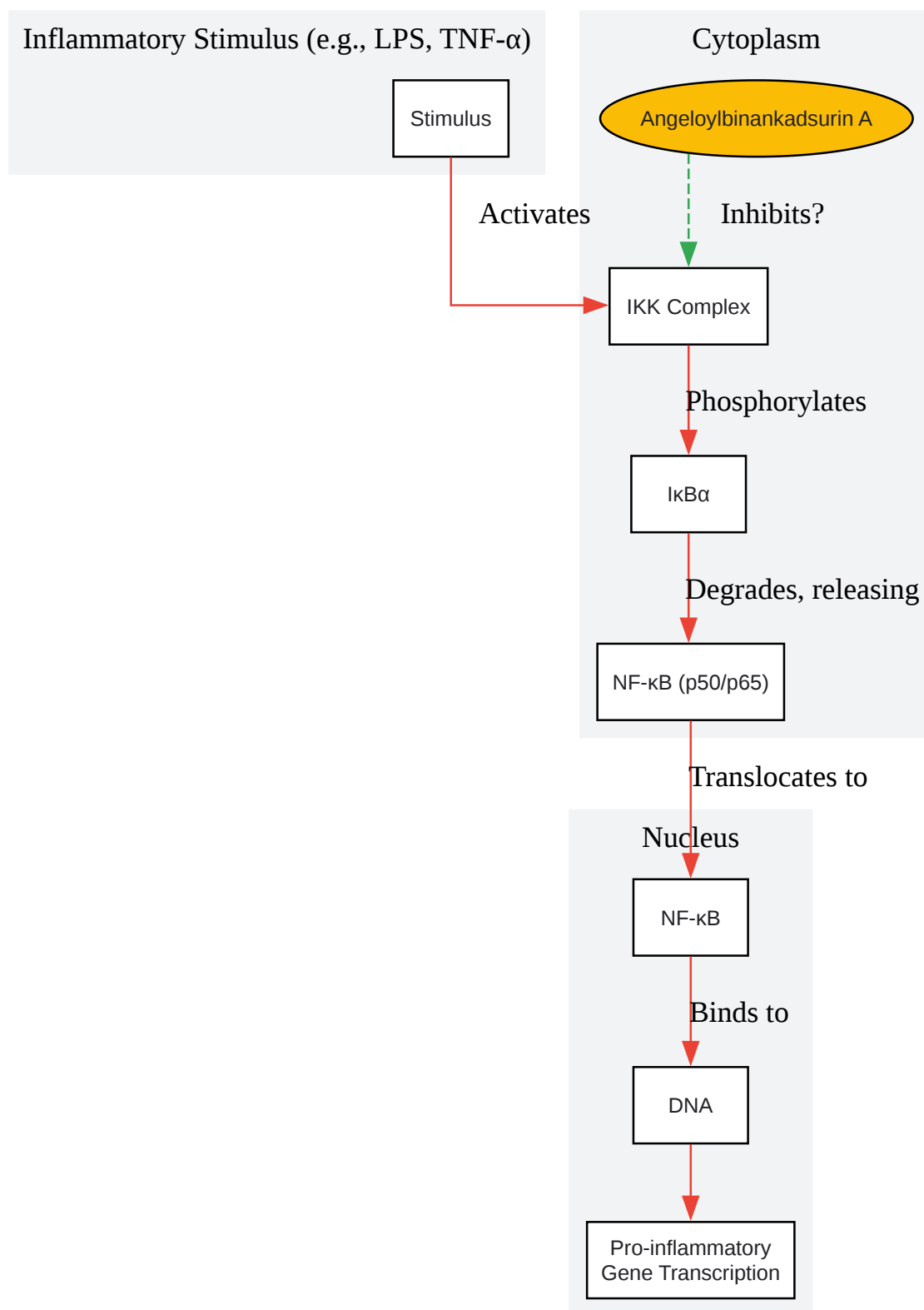
Biological Activity and Signaling Pathways: An Area for Future Research

While the biological activities of many lignanoids have been reported, including anti-inflammatory and cytotoxic effects, specific studies on **Angeloylbinankadsurin A** are lacking.

A common mechanism of action for anti-inflammatory natural products is the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

Hypothetical NF- κ B Inhibition Pathway

The following diagram illustrates a potential mechanism by which a compound like **Angeloylbinankadsurin A** could exert anti-inflammatory effects through the inhibition of the NF- κ B pathway.

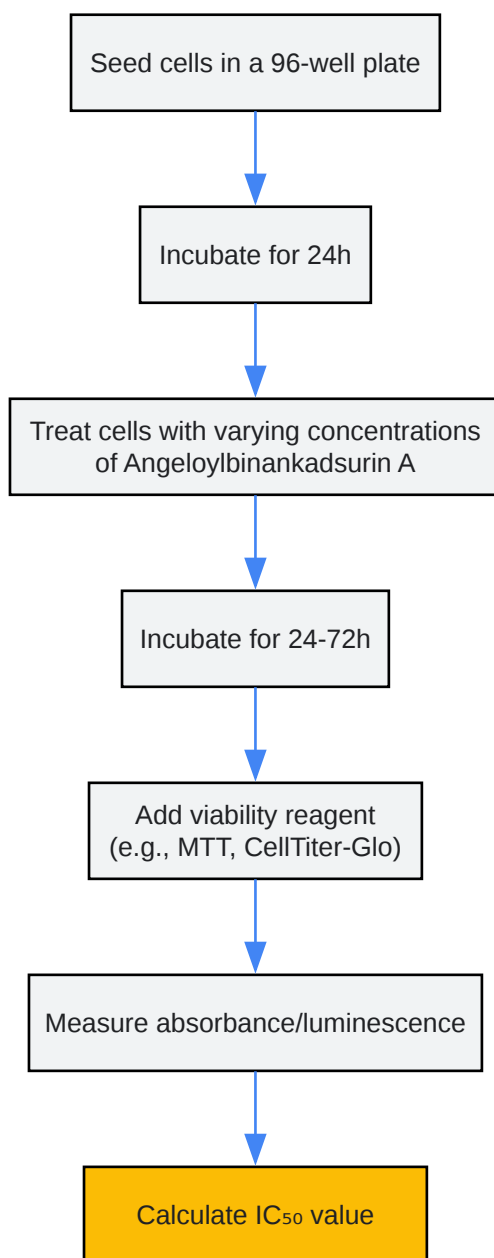


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Caption: A potential mechanism of NF-κB pathway inhibition by **Angeloylbinankadsurin A**.

Experimental Protocol: Cytotoxicity Assay

To assess the potential of **Angeloylbinankadsurin A** as a therapeutic agent, its cytotoxicity against various cell lines would need to be determined.



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Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.

Conclusion and Future Directions

Angeloylbinankadsurin A remains a molecule of interest with untapped potential. The lack of comprehensive public data underscores the need for further research. The methodologies outlined in this guide provide a clear roadmap for the full chemical characterization and biological evaluation of this promising lignanoid. Future studies should focus on its isolation from natural sources, complete spectroscopic elucidation, and a thorough investigation of its biological activities and mechanisms of action, particularly in the context of inflammation and cytotoxicity. Such efforts will be critical in determining its potential for development as a novel therapeutic agent.

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